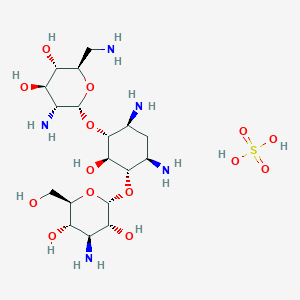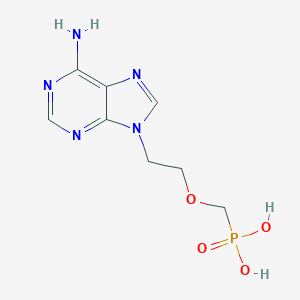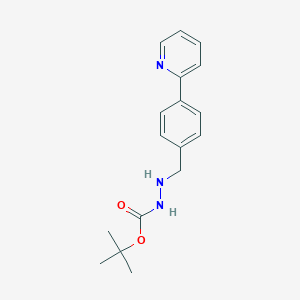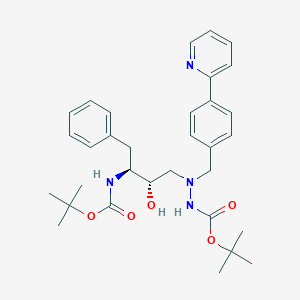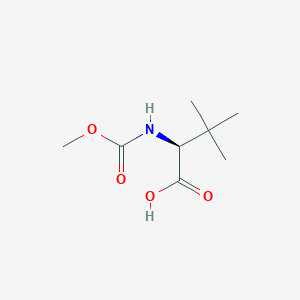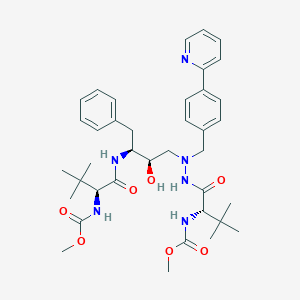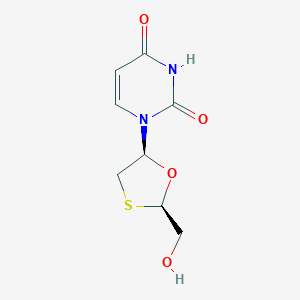
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine
Vue d'ensemble
Description
The compound “6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “2,3,5-Trichlorophenyl” part indicates a phenyl group (a ring of 6 carbon atoms) with chlorine atoms attached at the 2nd, 3rd, and 5th positions . The “1,2,4-triazine-3,5-diamine” part suggests a triazine ring with two amine (-NH2) groups attached at the 3rd and 5th positions .
Chemical Reactions Analysis
The reactivity of this compound would depend on various factors including the electronic and steric properties of the triazine ring and the trichlorophenyl group. Detailed chemical reaction analysis would require experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as boiling point, melting point, solubility, and stability. These properties are typically determined experimentally .Applications De Recherche Scientifique
Crystal Structure and Molecular Analysis
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine has been analyzed for its crystal structure, which is significant for understanding its chemical properties and potential applications. The compound's crystallization and the resultant structural distortions provide insights into its chemical behavior. The bond lengths and angles in the triazine moiety suggest a potential decrease in the degree of aromaticity of the ring, which has implications for its reactivity and interactions with other molecules (Janes, 1999).
Antioxidant and Antitumor Activities
Research has explored the antioxidant and antitumor activities of various nitrogen heterocycles, including derivatives of 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine. This research is crucial for understanding the compound's potential in medical applications, particularly in the treatment of cancer and other diseases where oxidative stress plays a role (El-Moneim, El‐Deen, & El-Fattah, 2011).
Spectroscopic Studies and Electronic Properties
Spectroscopic studies, including FT-IR and FT-Raman spectra, have been conducted on this compound. These studies are essential for understanding its molecular structure and electronic properties, such as HOMO and LUMO energies. Additionally, the study of its vibrational spectra aids in the identification and characterization of the compound (Muthu & Prabakaran, 2014).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of 1,2,4-triazine, including those related to 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine, are important for developing new chemical compounds with potential applications in different fields. These studies contribute to the expansion of knowledge in organic chemistry and materials science (Mustafa, Mansour, & Zaher, 1971).
Pharmaceutical Applications
The compound has been studied in the context of pharmaceuticals, particularly as an antiepileptic drug. The study of its salts and solubility characteristics is crucial for drug formulation and understanding its behavior in biological systems (Sridhar & Ravikumar, 2009).
Materials Science Applications
In materials science, the compound has been utilized in the synthesis of dendrimeric complexes and aromatic polyamides. These applications are significant in developing new materials with specific properties, such as magnetic behavior or thermal stability (Uysal & Koç, 2010); (Yu et al., 2012).
Solubility Studies
Solubility studies in various solvents provide essential information for the compound's applications in pharmaceuticals and chemical synthesis. Understanding its solubility in different solvent systems is crucial for its practical use in various industries (Soltanpour & Jouyban, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N5/c10-3-1-4(6(12)5(11)2-3)7-8(13)15-9(14)17-16-7/h1-2H,(H4,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYJAWJSLDHFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(N=C(N=N2)N)N)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423543 | |
| Record name | 6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine | |
CAS RN |
77668-56-5 | |
| Record name | 6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

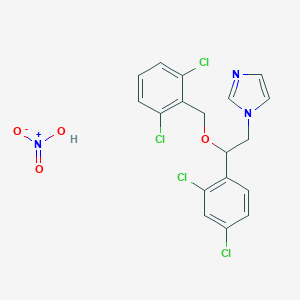
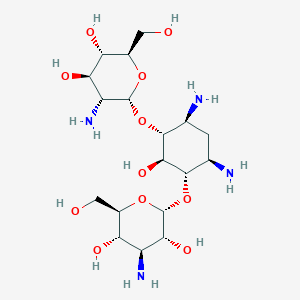
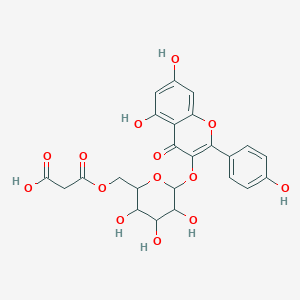
![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B194243.png)
